2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
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Overview
Description
The compound “2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide” is a complex organic molecule that contains several functional groups, including a methoxy group, a pyridinyl group, an oxadiazolyl group, and a benzamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar methoxy and benzamide groups could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
Heparanase Inhibition
A class of compounds similar to 2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide demonstrates inhibitory activity against the enzyme heparanase. This is crucial in cancer research as heparanase plays a role in tumor metastasis and angiogenesis. Compounds with this structure have shown promising heparanase inhibitory activity, suggesting potential in cancer therapy research (Xu et al., 2006).
Anti-Inflammatory and Anti-Cancer Properties
Derivatives of benzamide, which includes the structure of this compound, have been synthesized with demonstrated anti-inflammatory and anti-cancer properties. This suggests the potential of these compounds in developing new treatments for inflammation and cancer (Gangapuram & Redda, 2009).
Antibacterial Activity
Compounds structurally similar to this compound have shown significant antibacterial activity. This suggests a potential application in developing new antibacterial agents, especially against various pathogenic bacterial strains (Rai et al., 2009).
Anticancer Evaluation
Research has been conducted on benzamide derivatives for their anticancer properties. These studies are significant for understanding how similar compounds, including this compound, might be effective in inhibiting cancer cell growth (Ravinaik et al., 2021).
Nematocidal Activity
Research on novel 1,2,4-oxadiazole derivatives, which include similar structures to this compound, has revealed potential nematocidal activities. These findings are important in the context of agricultural pest control (Liu et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been found to exhibit anti-tubercular activity, suggesting they may interact with the biochemical pathways involved in tuberculosis infection .
Result of Action
Similar compounds have shown significant inhibitory concentrations against mycobacterium tuberculosis h37ra , indicating potential anti-tubercular effects.
Properties
IUPAC Name |
2-methoxy-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-28-19-9-5-3-7-17(19)22(27)24-18-8-4-2-6-16(18)14-20-25-21(26-29-20)15-10-12-23-13-11-15/h2-13H,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBRELROKLGMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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